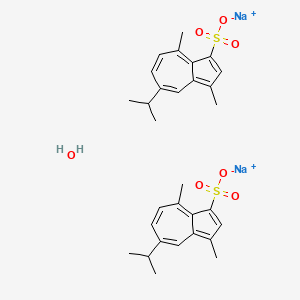
Benzenesulfenyl chloride
説明
Benzenesulfenyl chloride is an organosulfur compound with the chemical formula C₆H₅SCl. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly with nucleophiles, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Benzenesulfenyl chloride can be synthesized through several methods:
Chlorination of Benzenesulfenic Acid: This method involves the reaction of benzenesulfenic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Reaction with Sulfur Chlorides: this compound can also be prepared by reacting benzene with sulfur dichloride or sulfur monochloride under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through the chlorination of benzenesulfenic acid using thionyl chloride. This method is preferred due to its high yield and relatively simple reaction conditions.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions typically result in the formation of sulfenamides, sulfenates, and sulfenyl sulfides, respectively.
Addition Reactions: The compound can also participate in addition reactions with alkenes and alkynes, leading to the formation of sulfenylated products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reactions.
Temperature: Most reactions involving this compound are carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.
Major Products:
Sulfenamides: Formed from the reaction with amines.
Sulfenates: Formed from the reaction with alcohols.
Sulfenyl Sulfides: Formed from the reaction with thiols.
科学的研究の応用
Benzenesulfenyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds, including sulfenamides, sulfenates, and sulfenyl sulfides. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to modify proteins and peptides through sulfenylation reactions. This modification can alter the biological activity and stability of the proteins, making it a useful tool in protein engineering and drug development.
Medicine: The compound is used in the synthesis of sulfenamide-based drugs, which have shown potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of rubber chemicals, dyes, and other industrial chemicals. Its reactivity with nucleophiles makes it a versatile intermediate in the synthesis of a wide range of products.
作用機序
The mechanism of action of benzenesulfenyl chloride involves its reactivity with nucleophiles. The compound’s sulfur-chlorine bond is highly polarized, making the sulfur atom electrophilic and susceptible to attack by nucleophiles. This nucleophilic attack results in the substitution of the chlorine atom with the nucleophile, forming a new sulfur-nucleophile bond. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Benzenesulfenyl chloride can be compared with other similar compounds, such as:
Benzenesulfonyl Chloride: This compound has a similar structure but contains a sulfonyl group (SO₂Cl) instead of a sulfenyl group (SCl). Benzenesulfonyl chloride is less reactive than this compound and is primarily used in the synthesis of sulfonamides and sulfonate esters.
Toluenesulfenyl Chloride: This compound is similar to this compound but contains a methyl group on the benzene ring. Toluenesulfenyl chloride is also used as a reagent in organic synthesis, but its reactivity and applications may differ slightly due to the presence of the methyl group.
Uniqueness: this compound is unique due to its high reactivity with nucleophiles and its ability to form a wide range of organosulfur compounds. Its versatility in organic synthesis and its applications in various fields, including chemistry, biology, medicine, and industry, make it a valuable compound in scientific research and industrial production.
特性
IUPAC Name |
phenyl thiohypochlorite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClS/c7-8-6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUKZUIGOJBEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451599 | |
| Record name | benzenesulfenyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-59-9 | |
| Record name | Benzenesulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzenesulfenyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylsulfenyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)


![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)








